Glurate

Description

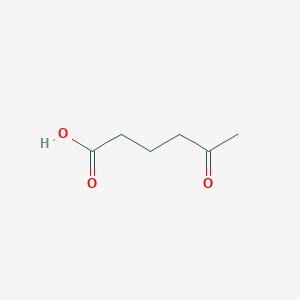

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-oxohexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O3/c1-5(7)3-2-4-6(8)9/h2-4H2,1H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGTZCLMLSSAXLD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O3 | |

| Record name | 4-acetylbutyric acid | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Dictionary_of_chemical_formulas | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9062855 | |

| Record name | Hexanoic acid, 5-oxo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9062855 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3128-06-1 | |

| Record name | 5-Oxohexanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3128-06-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Ketohexanoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003128061 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Acetylbutyric acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5281 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Hexanoic acid, 5-oxo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Hexanoic acid, 5-oxo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9062855 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-oxohexanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.556 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-KETOHEXANOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RO0W8YUJ2W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 4-Acetylbutyrate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0061881 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Biological Roles and Metabolic Investigations of 4 Acetylbutyric Acid

Role as a Bacterial Xenobiotic Metabolite

4-Acetylbutyric acid, also known as 5-oxohexanoic acid, has been identified as an intermediate in the bacterial metabolism of certain xenobiotic compounds, particularly cyclic ketones. The process of metabolizing foreign chemical substances is a crucial survival mechanism for bacteria, allowing them to utilize a wide range of compounds as carbon and energy sources. nih.gov

A notable example is the metabolic pathway in Pseudomonas species. Studies on Pseudomonas N.C.I.B. 9872 have shown that when grown on cyclopentanol, the bacterium oxidizes it to cyclopentanone (B42830). nih.govnih.govresearchgate.net This cyclopentanone then undergoes an oxidative cleavage, a reaction catalyzed by a cyclopentanone oxygenase. This enzymatic step introduces oxygen into the cyclic structure, leading to the formation of a linear molecule. nih.govresearchgate.net

The initial product of this ring cleavage is the lactone, 5-valerolactone. nih.govnih.govresearchgate.net Subsequently, a lactone hydrolase acts on 5-valerolactone, hydrolyzing it to 5-hydroxyvalerate. nih.govresearchgate.net This 5-hydroxyvalerate is further oxidized to glutarate, which then enters central metabolic pathways, likely proceeding to acetyl-CoA. nih.govnih.gov While the direct pathway names 5-hydroxyvalerate, the structural similarity and metabolic context place 4-acetylbutyric acid (5-oxohexanoic acid) as a key related keto acid in this type of bacterial degradation of cyclic compounds. The breakdown of such xenobiotics demonstrates the metabolic versatility of bacteria like Pseudomonas in environmental detoxification and nutrient cycling. nih.govnih.gov

Involvement in Metabolic Pathways of Fatty Acids and Their Derivatives

4-Acetylbutyric acid is classified as a medium-chain keto-fatty acid, positioning it within the broader context of fatty acid metabolism. hmdb.ca Fatty acids and their derivatives are fundamental molecules for energy storage, membrane structure, and cellular signaling. nih.govresearchgate.net Their metabolism involves a balance between synthesis (anabolism) and breakdown (catabolism).

The central molecule in fatty acid metabolism is acetyl-CoA, which is the end product of fatty acid β-oxidation and a primary building block for fatty acid synthesis. nih.govnih.gov As a ketone-containing fatty acid, 4-acetylbutyric acid is biochemically linked to these core processes. Its structure, featuring a carbonyl group, suggests it can be an intermediate in various metabolic transformations. For instance, in acetic acid bacteria, the breakdown of amino acids and fatty acids can lead to the formation of small molecular components, including aldehydes and ketones, which contribute to the flavor profiles of products like vinegar. mdpi.com

The metabolism of fatty acids is tightly regulated. Malonyl-CoA, for example, is a key regulator that inhibits the transport of fatty acids into the mitochondria for oxidation, thereby controlling the switch between fatty acid synthesis and breakdown. nih.gov The presence of a keto group in 4-acetylbutyric acid makes it a potential substrate for dehydrogenases or other enzymes that could convert it into intermediates that feed into the citric acid cycle or other pathways. Its metabolism is part of the complex network that allows organisms to process and derive energy from various carbon sources, including modified fatty acids. researchgate.netnih.gov

Metabolomic Profiling and Identification in Biological Systems

Metabolomics, the large-scale study of small molecules or metabolites within cells and biological systems, has been instrumental in identifying novel compounds and understanding metabolic responses to various stimuli. 4-Acetylbutyric acid has been identified in several such studies across different biological systems.

The human respiratory tract is a primary interface with the external environment, and bronchial epithelial cells are at the forefront of the response to inhaled particles, pollutants, and allergens. nih.govmdpi.com Metabolomic studies using human bronchial epithelial cell lines, such as BEAS-2B and Calu-3, have been conducted to investigate the cellular response to environmental stressors like particulate matter (PM) and allergens. nih.govnih.govnih.gov These studies reveal specific metabolic signatures associated with exposure, reflecting cellular stress, inflammation, and barrier dysfunction. nih.govnih.gov For example, exposure of bronchial cells to the allergen Der p 1 was found to alter the levels of numerous metabolites, particularly those related to amino acid metabolism. nih.govnih.gov While direct mentions are specific to the studies, the detection of various keto acids and fatty acid derivatives is a common feature in metabolomic analyses of cells under stress, indicating perturbations in energy and lipid metabolism. nih.govmdpi.com

Plant roots are critical for water and nutrient uptake and are the first line of defense against soil-borne stresses like drought. nih.gov Maize (Zea mays L.) plants respond to drought stress by initiating complex metabolic adjustments to enhance their resilience. nih.govfrontiersin.org Metabolomic analyses of maize roots under drought conditions have identified significant changes in the levels of numerous compounds, including amino acids, organic acids, and phytohormones like abscisic acid. nih.govnih.gov These changes are part of the plant's strategy to manage osmotic stress and protect cellular components. nih.gov

Studies have identified hundreds of differentially accumulated metabolites in maize roots in response to varying degrees of drought. nih.gov Among these, various organic and fatty acids show altered levels. The identification of 4-acetylbutyric acid in maize roots under specific conditions, such as in response to external stimuli or stress, highlights its role in the plant's intricate metabolic network. researchgate.netnih.govresearchgate.net These metabolic shifts are crucial for plant survival, influencing everything from root architecture to nutrient uptake and stress signaling. frontiersin.orgnih.gov

Comparative Biochemical Studies with Butyric Acid and its Analogues

Butyric acid is a well-studied short-chain fatty acid (SCFA) with four carbon atoms, known for its crucial role in gut health and as an energy source for colonocytes. wikipedia.org It and its derivatives have been investigated for a range of biological activities, including the inhibition of histone deacetylase (HDAC) and anti-inflammatory effects. koreascience.krnih.gov

4-Acetylbutyric acid, a six-carbon keto-fatty acid, can be considered an analogue or derivative of butyric acid, extended by an acetyl group. This structural difference has significant biochemical implications.

| Feature | Butyric Acid | 4-Acetylbutyric Acid |

| Chemical Formula | C₄H₈O₂ | C₆H₁₀O₃ |

| Structure | CH₃CH₂CH₂COOH | CH₃CO(CH₂)₃COOH |

| Classification | Short-Chain Fatty Acid (SCFA) | Medium-Chain Keto-Fatty Acid |

| Primary Metabolic Role | Energy source for colonocytes, HDAC inhibitor. wikipedia.orgkoreascience.kr | Metabolic intermediate in xenobiotic and fatty acid pathways. nih.govhmdb.ca |

| Key Functional Group | Carboxylic Acid | Carboxylic Acid and Ketone |

The presence of the ketone group at the 5-position in 4-acetylbutyric acid introduces a site for further enzymatic modification, such as reduction to a hydroxyl group or other transformations not possible with the saturated alkyl chain of butyric acid. While butyric acid directly enters mitochondrial metabolism to generate ATP, the pathway for 4-acetylbutyric acid would likely involve additional enzymatic steps to convert it into a substrate suitable for β-oxidation, such as acetyl-CoA. nih.govwikipedia.org

Furthermore, the biological activities of butyric acid analogues can differ significantly. For example, prodrugs like pivaloyloxymethyl butyrate (B1204436) (AN-9) are designed to release butyric acid within cells, showcasing the therapeutic potential of modified butyrate structures. doi.org The study of analogues like 4-acetylbutyric acid helps to elucidate the structure-activity relationships of fatty acids and their potential roles in cellular metabolism and signaling. nih.govextrapolate.com

Differential Biological Activities Compared to Short-Chain Fatty Acids

Short-chain fatty acids (SCFAs), such as butyric acid, propionic acid, and acetic acid, are well-established metabolites, primarily produced by gut microbiota, with significant roles in host metabolism and immune regulation. nih.govnih.gov They typically contain fewer than six carbon atoms. nih.gov 4-Acetylbutyric acid, with its six-carbon backbone, is classified as a medium-chain fatty acid. chemicalbook.comhmdb.ca

While both SCFAs and 4-acetylbutyric acid are fatty acids, their biological activities can differ. For instance, butyrate is a primary energy source for colonocytes and a potent inhibitor of histone deacetylases (HDACs). nih.govnih.govwikipedia.org The HDAC inhibitory activity of SCFAs like butyrate and propionate (B1217596) is a key mechanism behind their influence on gene expression and cellular processes. nih.gov While there is extensive research on the HDAC inhibitory properties of butyrate, specific comparative studies detailing the differential activity of 4-acetylbutyric acid in this regard are not widely documented in the provided results.

The structural differences, particularly the presence of a ketone group and a longer carbon chain in 4-acetylbutyric acid compared to butyrate, suggest potential variations in receptor binding, cellular uptake, and metabolic fate. SCFAs primarily exert their effects through G-protein coupled receptors like FFAR2 and FFAR3, and by inhibiting HDACs. wikipedia.org The specific interactions of 4-acetylbutyric acid with these pathways require further investigation to delineate its unique biological profile.

Table 1: Comparison of 4-Acetylbutyric Acid and Butyric Acid

| Feature | 4-Acetylbutyric Acid | Butyric Acid (a representative SCFA) |

|---|---|---|

| Chemical Classification | Medium-chain fatty acid, Oxo fatty acid chemicalbook.comhmdb.ca | Short-chain fatty acid nih.govwikipedia.org |

| Carbon Chain Length | 6 carbons sigmaaldrich.com | 4 carbons wikipedia.org |

| Key Functional Groups | Carboxylic acid, Ketone sigmaaldrich.com | Carboxylic acid wikipedia.org |

| Primary Biological Role | Used in chemical synthesis. chemicalbook.comfishersci.ca | Energy source for colonocytes, HDAC inhibitor. nih.govnih.gov |

| Known Mechanisms of Action | Not extensively detailed in search results. | HDAC inhibition, GPCR activation. nih.govwikipedia.org |

Influence on Hypoxia-Inducible Factor (HIF) Stabilization

Hypoxia-Inducible Factors (HIFs) are transcription factors that respond to changes in cellular oxygen levels. youtube.com Under normal oxygen conditions (normoxia), the alpha subunit of HIF (HIF-α) is hydroxylated by prolyl hydroxylase domain (PHD) enzymes, leading to its degradation. youtube.com Under low oxygen conditions (hypoxia), PHD activity is inhibited, allowing HIF-α to stabilize, dimerize with HIF-β, and activate the transcription of genes involved in adapting to hypoxia. youtube.comresearchgate.net

Certain metabolic intermediates of the citric acid cycle, such as succinate (B1194679) and fumarate (B1241708), have been identified as inhibitors of PHD enzymes. nih.gov By inhibiting these hydroxylases, these molecules can lead to the stabilization of HIF-α even under normoxic conditions. nih.gov This links cellular metabolism directly to the regulation of the hypoxia response pathway.

The direct influence of 4-acetylbutyric acid on HIF stabilization is not explicitly detailed in the available research. However, understanding its metabolic relationship to compounds known to affect HIF is relevant. The mechanism of HIF stabilization by succinate and fumarate involves their ability to act as competitive inhibitors of the PHD enzymes, which require α-ketoglutarate as a co-substrate. youtube.comnih.gov Whether 4-acetylbutyric acid or its metabolites can interact with and inhibit PHD enzymes in a similar manner is a subject for further scientific inquiry.

Table 2: Key Factors in HIF-1α Regulation

| Factor | Role in HIF-1α Regulation |

|---|---|

| Normoxia (Normal Oxygen) | Allows for prolyl hydroxylase (PHD) activity, leading to HIF-1α degradation. youtube.com |

| Hypoxia (Low Oxygen) | Inhibits PHD activity, causing HIF-1α stabilization. youtube.com |

| Prolyl Hydroxylase (PHD) Enzymes | Hydroxylate HIF-1α, targeting it for degradation. youtube.com |

| Succinate and Fumarate | Inhibit PHD enzymes, leading to HIF-1α stabilization. nih.gov |

| 4-Acetylbutyric acid | Direct influence on HIF stabilization is not established in the provided search results. |

Potential for Bioremediation Processes

Bioremediation harnesses biological processes to remove or neutralize pollutants from the environment. The metabolic versatility of microorganisms is central to these processes, as they can degrade a wide range of chemical compounds.

4-Acetylbutyric acid has been identified as a bacterial xenobiotic metabolite. chemicalbook.com This indicates that it is a substance found within bacteria that is not naturally produced by them, suggesting it is an intermediate in the breakdown of foreign compounds (xenobiotics). Its role as a metabolite in bacterial pathways points towards its potential involvement in bioremediation. For example, microbial fermentation pathways can produce a variety of organic acids and alcohols, and some species are known to utilize pathways that start with butyrate fermentation to produce other chemicals. wikipedia.org The degradation of complex organic pollutants by microorganisms often proceeds through a series of metabolic intermediates, and compounds like 4-acetylbutyric acid could be part of such degradation cascades. However, specific studies detailing its definitive role or application in the bioremediation of particular pollutants are not available in the provided search results.

Applications of 4 Acetylbutyric Acid in Medicinal Chemistry and Pharmaceutical Research

Development of Antiviral Compounds

4-Acetylbutyric acid serves as an important acylating agent and starting material in the synthesis of antiviral compounds. medchemexpress.com Its utility is particularly noted in the creation of acyclic nucleoside derivatives, a class of drugs known for their efficacy against viral infections.

The development of therapies against retroviruses, such as Herpes Simplex Virus (HSV) and Human Immunodeficiency Virus (HIV), represents a significant area of application for 4-acetylbutyric acid. medchemexpress.com It is utilized in the synthesis of acyclic nucleoside analogues. A prominent example of this class of drugs is Acyclovir, a guanosine analogue that is a cornerstone in the treatment of HSV infections. nih.gov Acyclovir functions by inhibiting viral DNA replication, and upon phosphorylation, it acts as a chain terminator for viral reverse transcriptase. nih.govnih.gov Research has demonstrated that Acyclovir can directly inhibit HIV infection and that its triphosphate form can compete with natural deoxynucleoside triphosphates for incorporation into viral DNA. nih.govnih.gov The ability to synthesize such crucial antiviral agents underscores the importance of precursors like 4-acetylbutyric acid in combating retroviral diseases. medchemexpress.com

Precursor in Cancer Therapeutics Research

In the field of oncology, 4-acetylbutyric acid is a key precursor for the synthesis of targeted cancer therapies. fishersci.cachemicalbook.com Its chemical structure is integral to the creation of molecules that can selectively inhibit enzymes involved in cancer progression, such as aldo-keto reductase 1C3 (AKR1C3) and poly(ADP-ribose) polymerase (PARP).

Castrate-resistant prostate cancer (CRPC) is an advanced form of prostate cancer where the disease progresses despite androgen deprivation therapy. In CRPC, the enzyme AKR1C3 is often upregulated and plays a crucial role in the intratumoral synthesis of potent androgens like testosterone, which fuels cancer growth. nih.govnih.gov This makes AKR1C3 a critical therapeutic target.

The nonsteroidal anti-inflammatory drug (NSAID) indomethacin (B1671933) is known to inhibit AKR1C3 with high selectivity over related enzymes like AKR1C1 and AKR1C2. nih.govnih.gov However, its clinical use for this purpose is limited by side effects associated with the inhibition of cyclooxygenase (COX) enzymes. nih.gov Researchers have utilized 4-acetylbutyric acid in the synthesis of selective indomethacin analogues designed to retain potent AKR1C3 inhibition while reducing COX activity. fishersci.cachemicalbook.com By modifying the indomethacin scaffold, scientists have developed compounds with nanomolar potency against AKR1C3 and over 100-fold selectivity compared to other AKR1C isoforms. nih.govnih.gov These novel analogues represent promising agents for the treatment of CRPC.

| Compound Class | Target Enzyme | Disease Indication | Role of 4-Acetylbutyric Acid |

| Indomethacin Analogues | AKR1C3 | Castrate-Resistant Prostate Cancer (CRPC) | Precursor in Synthesis |

Poly(ADP-ribose) polymerase (PARP) enzymes are essential for DNA repair mechanisms within cells. nuph.edu.uanih.gov In cancers with specific DNA repair defects, such as those with BRCA1 or BRCA2 mutations, inhibiting PARP can lead to a phenomenon known as synthetic lethality, resulting in the selective death of cancer cells. nih.govnih.gov PARP inhibitors have thus become an established class of anticancer drugs. nih.gov

4-Acetylbutyric acid is employed as a starting material in the preparation of certain PARP inhibitors. fishersci.cachemicalbook.com The synthesis of these complex molecules often involves multiple steps where the carbon backbone and functional groups provided by 4-acetylbutyric acid are crucial for constructing the final pharmacologically active compound. The development of potent and selective PARP-1 inhibitors is an active area of research, with novel compounds continuously being designed and synthesized to improve efficacy and reduce potential toxicities. nuph.edu.uafrontiersin.org

| Inhibitor Class | Target Enzyme | Therapeutic Strategy | Role of 4-Acetylbutyric Acid |

| PARP Inhibitors | PARP-1, PARP-2 | Synthetic Lethality in DNA Repair Deficient Cancers | Precursor in Synthesis |

Contribution to New Drug Discovery for Metabolic Disorders and Bacterial Infections

The broader family of butyric acid and its derivatives has garnered attention for its potential therapeutic effects in metabolic disorders and bacterial infections. nih.gov Butyrate (B1204436), a short-chain fatty acid, is known to play a role in gut health, immune regulation, and metabolism. nih.govnih.gov Derivatives of butyric acid are being investigated for conditions such as hypercholesterolemia and insulin (B600854) resistance. nih.gov As a derivative itself, 4-acetylbutyric acid is recognized as a bacterial xenobiotic metabolite, indicating its involvement in microbial metabolic pathways. nih.gov This connection suggests its potential as a starting point for developing new drugs that target bacterial fatty acid synthesis, a critical pathway for bacterial survival and a validated target for antibiotics. nih.gov

Significance as a Scaffold in Pharmaceutical Design

A scaffold in medicinal chemistry refers to the core structure of a molecule upon which various chemical modifications can be made to develop new drugs. 4-Acetylbutyric acid is a valuable scaffold due to its bifunctional nature. It can be used to prepare a variety of other chemical intermediates and final compounds.

Examples of compounds synthesized from 4-acetylbutyric acid include:

5-hydroxyhexanoic acid cenmed.com

Substituted N-aminolactams cenmed.com

(±)-5-methyl-δ-valerolactone cenmed.com

This versatility allows chemists to use 4-acetylbutyric acid as a foundational element in constructing more complex molecular architectures, paving the way for the discovery of new pharmaceutical agents with diverse therapeutic applications. Its use in creating scaffolds for drug delivery systems, such as nanofibrous scaffolds for post-surgery cancer treatment, further highlights the structural importance of the butyric acid framework in pharmaceutical design. researchgate.net

Analytical Methodologies for 4 Acetylbutyric Acid Research

Chromatographic Techniques for Compound Analysis

Chromatography is a fundamental tool for separating 4-acetylbutyric acid from complex mixtures, enabling precise measurement and identification.

Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Quantification

Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful and reliable method for the analysis of volatile compounds like 4-acetylbutyric acid and other short-chain fatty acids (SCFAs). nih.govlu.se The technique separates compounds based on their boiling points and interactions with a stationary phase, followed by detection and identification by mass.

For the analysis of keto acids, which can be challenging due to their polarity and potential for thermal degradation, derivatization is often employed. lu.se This process chemically modifies the analyte to increase its volatility and thermal stability, enhancing its chromatographic behavior. lu.senih.gov Common derivatization agents for SCFAs include pentafluorobenzyl bromide (PFBBr). shimadzu.com However, derivatization-free methods have also been developed, simplifying sample preparation. dlr.deresearchgate.net These methods typically involve acidification of the sample to ensure the volatility of the acids before direct injection into the GC-MS system. dlr.de

Quantification is typically achieved using an internal standard, such as a deuterated version of the analyte, to correct for variations in sample preparation and injection. dlr.de The mass spectrometer is often operated in selected ion monitoring (SIM) mode to enhance sensitivity and selectivity for the target analyte. shimadzu.comdlr.de

Table 1: Example GC-MS Parameters for Short-Chain Fatty Acid Analysis

| Parameter | Setting | Reference |

|---|---|---|

| Column | SH-WAX (60 m × 0.25 mm I.D., df=0.5 µm) | researchgate.net |

| Injector Temperature | 240 °C | researchgate.net |

| Carrier Gas | Helium | researchgate.net |

| Oven Program | 80°C (2 min) → 40°C/min to 200°C → 25°C/min to 240°C (2 min) | researchgate.net |

| Ion Source Temp. | 200 °C | researchgate.net |

| Detection Mode | Selected Ion Monitoring (SIM) or Full Scan | dlr.deresearchgate.net |

| Derivatization | Optional (e.g., PFBBr) or derivatization-free | shimadzu.comdlr.de |

High-Performance Liquid Chromatography (HPLC) Coupled with Mass Spectrometry

High-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS) offers a highly sensitive and specific alternative for the analysis of 4-acetylbutyric acid, particularly in complex biological matrices. nih.govgrafiati.com This technique separates compounds in a liquid mobile phase based on their interactions with a stationary phase, making it suitable for less volatile or thermally sensitive molecules.

Due to the structural similarity of many short-chain fatty acids and keto acids, derivatization is frequently used to improve chromatographic separation and detection sensitivity. nih.govaocs.org A common derivatizing agent is 3-nitrophenylhydrazine (B1228671) (3-NPH), which reacts with the carboxylic acid group, often facilitated by a condensing agent like N-(3-dimethylaminopropyl)-N′-ethyl carbodiimide (B86325) hydrochloride (EDC). wikipedia.org This derivatization allows for excellent chemical stability and enhanced detection in the mass spectrometer. wikipedia.org Another reagent, O-benzylhydroxylamine, has also been shown to be effective for the simultaneous analysis of SCFAs and ketone bodies. nih.gov

The use of ultra-high-pressure liquid chromatography (UHPLC) can significantly shorten analysis times compared to standard HPLC and GC methods, without compromising resolution. aocs.org LC-MS/MS methods provide excellent specificity and sensitivity, with very low limits of detection (LOD) and quantification (LOQ), making them ideal for trace-level analysis in samples like plasma or feces. nih.govgrafiati.comwikipedia.org

Table 2: HPLC-MS/MS Method Details for SCFA and Keto Acid Analysis | Parameter | Detail | Reference | | :--- | :--- | :--- | | Technique | LC-MS/MS or UFLC-MS | nih.govsigmaaldrich.com | | Column | Reversed-phase C18 column | sigmaaldrich.com | | Derivatization Reagent | 3-Nitrophenylhydrazine (3NPH) or O-benzylhydroxylamine | nih.govwikipedia.org | | Detection | Tandem Mass Spectrometry (MS/MS) | nih.govwikipedia.org | | Key Advantage | High sensitivity (sub-fmol level), specificity, and suitability for complex biological matrices. nih.govwikipedia.org |

Comprehensive Two-Dimensional Gas Chromatography (GCxGC) for Complex Mixtures

For exceptionally complex samples containing hundreds or thousands of chemical components, comprehensive two-dimensional gas chromatography (GCxGC) provides a significant increase in separation power and peak capacity. This technique employs two columns with different stationary phases (e.g., a nonpolar column followed by a polar column) connected by a modulator. The modulator traps small, sequential fractions of the effluent from the first column and re-injects them onto the second, faster-separating column.

This process generates a two-dimensional chromatogram, where compounds are separated based on two different properties (e.g., volatility and polarity), greatly enhancing resolution. aocs.org The re-concentration of analytes in the modulator also leads to a significant increase in sensitivity.

While specific applications of GCxGC for 4-acetylbutyric acid are not widely documented, the technique is exceptionally well-suited for the non-targeted analysis of complex biological or environmental samples where it might be present. aocs.orgwikipedia.org For instance, GCxGC has been successfully applied to the analysis of metabolites in exhaled breath, which includes a wide array of compounds such as ketones and organic acids. wikipedia.org Its ability to separate co-eluting compounds makes it an invaluable tool for discovering and identifying minor components in intricate mixtures. aocs.org

Spectroscopic Characterization (Beyond Basic Identification)

Spectroscopic methods provide detailed information about the molecular structure and functional groups of 4-acetylbutyric acid, complementing data from chromatographic analyses.

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis

Fourier Transform Infrared (FTIR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. When infrared radiation is passed through a sample, molecules absorb energy at specific frequencies corresponding to the vibrations of their chemical bonds.

For 4-acetylbutyric acid, the FTIR spectrum would exhibit characteristic absorption bands confirming its structure. The most prominent peaks would be from the two carbonyl groups (C=O) and the hydroxyl group (-OH). The carboxylic acid C=O stretch typically appears as a strong band around 1700-1725 cm⁻¹, while the ketone C=O stretch is also strong and appears in a similar region, around 1715 cm⁻¹. The presence of both functional groups may lead to a broad or overlapping carbonyl peak. The hydroxyl group of the carboxylic acid gives rise to a very broad absorption band in the 2500-3300 cm⁻¹ region.

FTIR is particularly useful for confirming the presence of these key functional groups and can be used to monitor chemical reactions, such as the reduction of the keto group or the esterification of the carboxyl group.

Table 3: Characteristic FTIR Absorption Frequencies for 4-Acetylbutyric Acid

| Functional Group | Bond Vibration | Typical Wavenumber (cm⁻¹) | Appearance |

|---|---|---|---|

| Carboxylic Acid | O-H stretch | 2500 - 3300 | Very broad |

| Alkane | C-H stretch | 2850 - 2960 | Medium to strong |

| Ketone | C=O stretch | ~1715 | Strong, sharp |

| Carboxylic Acid | C=O stretch | ~1700-1725 | Strong, sharp |

Isotopic Exchange and Kinetic Studies in Reaction Mechanisms

To understand the pathways by which 4-acetylbutyric acid is formed or transformed, researchers utilize isotopic exchange and kinetic studies. These methods provide insight into reaction rates, mechanisms, and metabolic fluxes.

Isotopic labeling, where an atom in a molecule is replaced by its heavier isotope (e.g., ¹³C for ¹²C), is a powerful tool for tracing the fate of molecules in chemical or biological systems. For example, by using a ¹³C-labeled precursor, one could follow its conversion to 4-acetylbutyric acid using mass spectrometry, which can distinguish between the labeled and unlabeled forms of the compound. This approach is invaluable for elucidating metabolic pathways.

Kinetic studies measure the rate of a chemical reaction and how it is affected by factors such as concentration, temperature, and catalysts. For instance, the kinetics of the esterification of butyric acid have been studied to understand reaction mechanisms and optimize conditions. Similar studies on 4-acetylbutyric acid could reveal the mechanism of its reactions, such as its decarboxylation or its role as an intermediate in catalytic processes. Proton NMR (p.m.r.) has been used as a method to monitor bulk isotope exchange in real-time to determine the kinetic properties of enzymes in intact cells, a technique applicable to keto acids like pyruvate. Such an approach could be adapted to study enzymes that metabolize 4-acetylbutyric acid.

Environmental and Ecological Aspects of 4 Acetylbutyric Acid

Formation in Complex Environmental Oxidation Processes

4-Acetylbutyric acid, also known as 5-oxohexanoic acid, can be formed in the environment through complex oxidation processes of larger organic molecules. A significant pathway for its generation is the atmospheric oxidation of specific volatile organic compounds (VOCs). One such precursor is 1-methylcyclohexene, a cyclic alkene.

The ozonolysis of 1-methylcyclohexene, a reaction where ozone cleaves the carbon-carbon double bond, leads to the formation of 6-oxoheptanal. vedantu.comdoubtnut.com This process is a key example of how anthropogenic and biogenic VOCs are transformed in the atmosphere. researchgate.net Ozonolysis reactions initially form an unstable intermediate called a molozonide, which then rearranges to a more stable ozonide. masterorganicchemistry.com This ozonide can then be cleaved to form carbonyl compounds like aldehydes and ketones. vedantu.commasterorganicchemistry.com In the case of 1-methylcyclohexene, the cleavage of the internal double bond results in a linear compound containing both a ketone and an aldehyde functional group, specifically 6-oxoheptanal. vedantu.comdoubtnut.com

| Precursor Compound | Oxidation Process | Initial Product | Potential Final Product |

|---|---|---|---|

| 1-Methylcyclohexene | Atmospheric Ozonolysis | 6-Oxoheptanal | 4-Acetylbutyric acid (5-Oxohexanoic acid) |

Role in Rhizosphere Metabolome and Plant-Microbe Interactions under Stress Conditions

The rhizosphere, the soil region immediately surrounding plant roots, is a critical interface for nutrient exchange and plant-microbe interactions. Plants release a wide variety of compounds, known as root exudates, which shape the microbial community in this zone. nih.govmdpi.com Under abiotic stress conditions such as drought or high salinity, the composition of these root exudates changes significantly, often involving an increase in the secretion of organic acids, amino acids, and other secondary metabolites. frontiersin.orgmdpi.com These compounds can act as signals or nutrients for soil microbes, helping the plant to cope with the stressful environment. mdpi.comnih.gov

While direct evidence of 4-acetylbutyric acid in root exudates is not widely documented, research has identified structurally similar compounds being exuded under stress. A key study on Nitraria tangutorum, a plant adapted to arid and saline environments, found that drought stress led to the accumulation of 4-acetamidobutyric acid in its root exudates. frontiersin.org This compound is an amide derivative of 4-aminobutyric acid and is structurally related to 4-acetylbutyric acid. The same study also detected another acetylated compound, 4-acetyl-4-(ethoxycarbonyl) heptanedioic acid , accumulating under drought conditions. frontiersin.org

The presence of these acetylated compounds suggests they play a role in the plant's strategy to adapt to stress. Organic acids and their derivatives released into the rhizosphere serve multiple functions: they can mobilize nutrients like phosphorus, detoxify harmful metals, and act as chemoattractants to recruit beneficial bacteria. mdpi.comzifanco.ir For instance, malic acid has been shown to recruit beneficial bacteria like Bacillus subtilis. nih.gov The secretion of specific organic acids and amino acids can select for microbes that enhance plant resilience, a concept sometimes referred to as a "cry for help". mdpi.com The detection of 4-acetamidobutyric acid in the exudates of a stress-tolerant plant suggests that it may function as a crucial signaling molecule or a carbon and nitrogen source for specific rhizosphere microorganisms that confer a selective advantage under harsh conditions. frontiersin.orgresearchgate.net

| Plant Species | Stress Condition | Detected Metabolite(s) | Potential Role | Reference |

|---|---|---|---|---|

| Nitraria tangutorum | Drought | 4-Acetamidobutyric acid, N-acetyl-L-glutamine | Signaling, C/N source for microbes, stress adaptation | frontiersin.org |

| Glycine max (Soybean), Zea mays (Maize) | Aluminum toxicity | Citric acid, Malic acid | Metal chelation and detoxification | mdpi.com |

| Lupinus albus (White lupin) | Phosphorus deficiency | Citric acid | Phosphate mobilization | mdpi.com |

| Maize | Drought | Malic acid, Lactic acid, Acetic acid, Succinic acid | Osmotic stress resistance, chemoattractant for microbes | researchgate.net |

Broader Environmental Implications in Organic Acid Production

The production of specialty chemicals, including organic acids, is undergoing a shift from traditional petrochemical-based synthesis to more sustainable biotechnological methods. mdpi.compatsnap.com Carboxylic acids like 4-acetylbutyric acid have applications as building blocks for polymers and pharmaceuticals. researchgate.net The environmental implications of its production are therefore an important consideration.

Petrochemical routes for producing organic acids often involve high temperatures, high pressures, and the use of harsh chemicals, leading to significant energy consumption and potentially harmful byproducts. mdpi.com In contrast, biotechnological production via microbial fermentation offers a more environmentally benign alternative. patsnap.comnih.gov This "white biotechnology" approach utilizes microorganisms to convert renewable feedstocks, such as sugars from agricultural residues or lignocellulosic biomass, into valuable chemicals. nih.govnih.gov

The primary environmental benefits of microbial fermentation for organic acid production include:

Use of Renewable Resources: It reduces reliance on finite fossil fuels by using biomass as a primary carbon source. patsnap.com

Lower Energy Consumption: Fermentation processes typically operate under milder conditions than chemical synthesis. mdpi.com

Reduced Greenhouse Gas Emissions: Substituting petrochemical processes can lead to a lower carbon footprint.

| Parameter | Petrochemical Synthesis | Biotechnological Production (Fermentation) |

|---|---|---|

| Feedstock | Fossil fuels (e.g., petroleum, natural gas) | Renewable biomass (e.g., glucose, lignocellulose) |

| Process Conditions | High temperature, high pressure, harsh catalysts | Mild temperature and pressure (ambient to moderate) |

| Environmental Impact | Higher greenhouse gas emissions, reliance on non-renewable resources | Lower carbon footprint, potential for waste valorization |

| Key Challenges | Feedstock price volatility, environmental regulations | Product toxicity to microbes, separation/purification costs, process scale-up |

Future Research Directions and Emerging Areas

Exploration of Novel Synthetic Pathways

The development of efficient and environmentally benign methods for synthesizing 4-acetylbutyric acid is a cornerstone of its future utility. While several synthetic routes exist, current research is focused on optimizing these processes and discovering new ones with improved yields, lower costs, and greater sustainability.

Future research will likely prioritize pathways that utilize readily available and renewable feedstocks. One promising approach involves the Michael addition of acetone (B3395972) to acrylate (B77674) esters, a method that is being refined to enhance yield and selectivity through the use of novel catalysts. hmdb.ca Innovations in catalyst design, particularly those with both acidic and basic centers, are crucial to prevent side reactions like the self-polymerization of the acrylate. hmdb.ca

Another area of exploration is the development of biocatalytic and fermentative routes. Leveraging engineered microorganisms to produce 4-acetylbutyric acid from simple sugars or other bio-based materials could offer a more sustainable alternative to traditional chemical synthesis. This approach aligns with the principles of green chemistry, aiming to reduce the environmental footprint of chemical manufacturing.

A comparative analysis of existing and emerging synthetic methodologies is presented in the table below:

| Synthetic Pathway | Key Reactants | Catalyst/Conditions | Reported Yield | Key Advantages/Disadvantages |

| Michael Addition | Acetone, Acrylate Esters | Bifunctional catalysts (e.g., K₂HPO₄, NaHCO₃) | Up to 37% | Utilizes inexpensive raw materials; reaction conditions are mild. hmdb.ca |

| Oxidation of Precursors | Cyclohexanol (B46403) | Ruthenium tetroxide | - | A potential route from a cyclic precursor. ebi.ac.uk |

| Multi-step Synthesis | Diethyl 2-acetylglutarate | Sulfuric acid, 90-100°C | 79% (for ethyl ester) | High yield, but the starting material is not readily available and uses harsh chemicals. hmdb.ca |

Advanced Mechanistic Elucidation of Biological Interactions

While 4-acetylbutyric acid has been identified as a bacterial xenobiotic metabolite and a product of n-octane metabolism in rats, a detailed understanding of its interactions at the molecular level is still in its infancy. ebi.ac.uk Future research is poised to delve deeper into the mechanisms by which this compound interacts with biological systems.

A significant area of investigation will be the identification of specific protein targets. Although direct protein binding studies on 4-acetylbutyric acid are limited, research on the structurally related compound, 4-phenylbutyric acid (4-PBA), has shown its ability to bind to serum albumin and act as a chemical chaperone, alleviating endoplasmic reticulum stress. nih.govnih.govresearchgate.net Future studies on 4-acetylbutyric acid could explore similar interactions, potentially revealing roles in protein folding and stability.

Furthermore, its role as a metabolite warrants more in-depth investigation. It is a known product of anaerobic cyclohexanol degradation by certain Pseudomonas species, where it is formed via the cleavage of 1,3-cyclohexanedione. ebi.ac.uk Understanding the enzymes involved in its formation and subsequent metabolism in various organisms will be crucial.

Development of Targeted Therapeutic Agents

The chemical scaffold of 4-acetylbutyric acid makes it an attractive starting point for the development of new therapeutic agents. It is already utilized in the synthesis of selective indomethacin (B1671933) analogues for inhibiting AKR1C3 in the treatment of castrate-resistant prostate cancer and in the preparation of PARP inhibitors for cancer therapy. ebi.ac.ukchemicalbook.comnih.gov

Future research will likely expand on these findings, focusing on the design and synthesis of novel derivatives with enhanced potency and selectivity for specific biological targets. The butyric acid moiety is known to have anticancer effects, and derivatives are being developed as prodrugs to improve delivery and efficacy. sigmaaldrich.comfao.org The exploration of 4-acetylbutyric acid derivatives as potential inhibitors of other enzymes or as modulators of cellular signaling pathways is a promising avenue.

The development of prodrugs of 4-acetylbutyric acid, such as pivalyloxymethyl butyrate (B1204436) (a derivative of butyric acid), could enhance its therapeutic potential by improving its pharmacokinetic properties. fao.org

Integration into Sustainable Industrial Processes

The principles of green chemistry are increasingly influencing the chemical industry, and 4-acetylbutyric acid is well-positioned to be integrated into more sustainable processes. Butyric acid and its derivatives are recognized for their potential as precursors to biofuels. sigmaaldrich.com Research into the efficient conversion of 4-acetylbutyric acid into valuable biofuels and bioplastics could open up new industrial applications.

The shift from petroleum-based feedstocks to renewable biomass for the production of 4-acetylbutyric acid is a key long-term goal. sigmaaldrich.com This involves not only the development of fermentative production methods as mentioned earlier but also the use of biocatalysts for the conversion of bio-based intermediates into 4-acetylbutyric acid.

Future research will also focus on the lifecycle assessment of 4-acetylbutyric acid production and use, ensuring that its integration into industrial processes is economically viable and environmentally sustainable.

Expanded Metabolomic and Proteomic Studies in Diverse Biological Systems

Metabolomics and proteomics are powerful tools for understanding the role of small molecules in complex biological systems. To date, there is a scarcity of such studies focused specifically on 4-acetylbutyric acid. Future research in this area is critical to fully map its metabolic pathways and biological functions.

Expanded metabolomic studies in various organisms, from bacteria to mammals, will help to identify the metabolic networks in which 4-acetylbutyric acid participates. Such studies could reveal its endogenous roles and identify new biomarkers for health and disease. For instance, metabolomic analyses have identified related compounds like 2-hydroxybutyric acid as potential biomarkers for conditions such as severe preeclampsia and impaired glucose tolerance. fao.orgnih.govnih.gov

Proteomic analyses will be instrumental in identifying the proteins that are differentially expressed in response to 4-acetylbutyric acid. This can provide insights into its mechanism of action and its effects on cellular processes. For example, proteomic studies on the effects of other short-chain fatty acids on E. coli have revealed changes in proteins related to transport, oxidative stress, and metabolism. nih.gov Similar studies with 4-acetylbutyric acid could elucidate its specific cellular targets and responses.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.